molecular formula C7H5Br2N B15323487 2,5-Dibromo-3-vinylpyridine

2,5-Dibromo-3-vinylpyridine

Cat. No.: B15323487
M. Wt: 262.93 g/mol
InChI Key: IPQHDFWYVTWMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a vinyl group at the 3 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromo-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for versatile coupling reactions and the formation of complex conjugated systems. This makes it particularly valuable in the synthesis of materials with specific electronic properties .

Biological Activity

2,5-Dibromo-3-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals and agrochemicals.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₅Br₂N
  • Molecular Weight : 252.93 g/mol
  • Appearance : Typically a yellow to brown solid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells.

Cell LineIC50 (µM)
HeLa10
MCF-715
Normal Fibroblast>50

This selective cytotoxicity underscores the potential of this compound in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with nucleic acid synthesis. Its bromine substituents may enhance lipophilicity, facilitating membrane penetration and leading to increased permeability.

Study on Antimicrobial Efficacy

In a recent study published in Nature, researchers tested the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation at concentrations lower than its MIC against planktonic bacteria. This suggests that it could be effective in treating chronic infections associated with biofilms.

Cancer Cell Line Study

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Properties

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

2,5-dibromo-3-ethenylpyridine

InChI

InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2

InChI Key

IPQHDFWYVTWMEZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.